
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine
Descripción general
Descripción
“5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C6H3BrF3N . It is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent . It is also a drug intermediate for treating pain and respiratory diseases and inhibiting transient receptor potential Al ion channels (TRPAI) .
Synthesis Analysis
The synthetic method of “5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” involves adding compound 4 (700g, about 3.97mol) into 7L acetonitrile, copper bromide (980g, 4.39mol) is added, tert-butyl nitrite (1260g, 12.2mol) is dripped, RT reaction is carried out for 2h, EA extraction, backwashing, drying, spin-drying and distillation are carried out, 330g of yellow oil product is obtained .Molecular Structure Analysis
The molecular structure of “5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” consists of a pyridine ring substituted with a bromine atom, a trifluoromethyl group, and a methyl group .Chemical Reactions Analysis
Regioselective C-4 deprotonation with LDA and trapping with carbon dioxide leads to the corresponding C-4 acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-methyl-3-(trifluoromethyl)pyridine” include a density of 1.9±0.1 g/cm3, boiling point of 271.6±35.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, enthalpy of vaporization of 53.0±3.0 kJ/mol, flash point of 118.1±25.9 °C, index of refraction of 1.507, molar refractivity of 38.9±0.3 cm3, and a molar volume of 130.8±3.0 cm3 .Aplicaciones Científicas De Investigación
Spectroscopic Characterization and Non-Linear Optical Properties
5-Bromo-2-(trifluoromethyl)pyridine has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its non-linear optical (NLO) properties were determined, suggesting potential applications in optical and electronic devices. Studies also included time-dependent density functional theory (TD-DFT) for analyzing its HOMO-LUMO energies, important for understanding its electronic properties (Vural & Kara, 2017).
Synthesis of Novel Derivatives
Research has focused on synthesizing novel derivatives of pyridine, including 5-bromo-2-methylpyridin-3-amine, for potential applications in various fields like pharmaceuticals. These derivatives are synthesized using techniques like Suzuki cross-coupling reactions, providing insights into their chemical properties and potential applications (Ahmad et al., 2017).
Antimicrobial and DNA Interaction Studies
5-Bromo-2-(trifluoromethyl)pyridine has been studied for its antimicrobial activities using the minimal inhibitory concentration method. Additionally, its interaction with pBR322 plasmid DNA has been monitored, suggesting potential biomedical applications, especially in the development of new antimicrobial agents (Vural & Kara, 2017).
Application in Synthesis of Pesticides
There has been a focus on synthesizing important pyridine derivatives containing fluorine, like 2,3-Dichloro-5-trifluoromethyl pyridine, which is widely used in pesticide synthesis. This research provides valuable insights into the processes of synthesizing such compounds, highlighting their importance in agricultural applications (Lu Xin-xin, 2006).
Exploration of Metalations and Functionalizations
Studies have explored the metalations and functionalizations of chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This research contributes to a deeper understanding of the chemical reactions and modifications possible with these compounds, relevant for organic synthesis and material science applications (Cottet et al., 2004).
Safety and Hazards
Propiedades
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3N/c1-4-6(7(9,10)11)2-5(8)3-12-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJHZCUPYJAGGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methyl-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



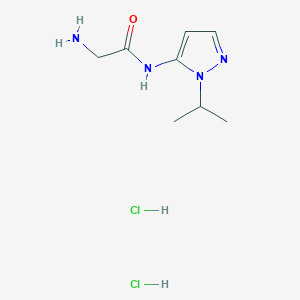




![tert-butyl N-[3-(piperidin-4-yloxy)propyl]carbamate](/img/structure/B1377814.png)

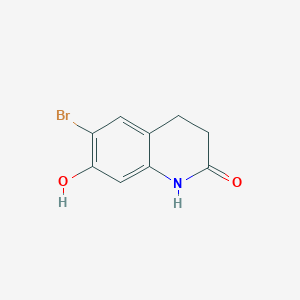
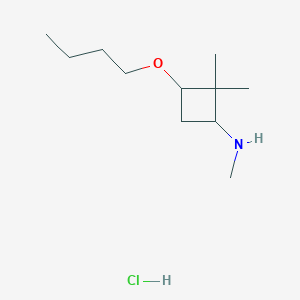
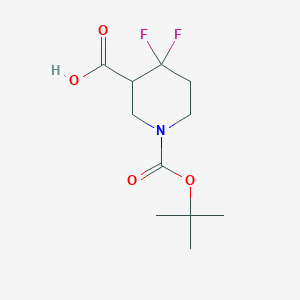

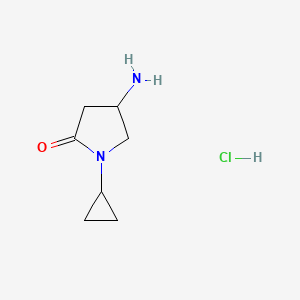
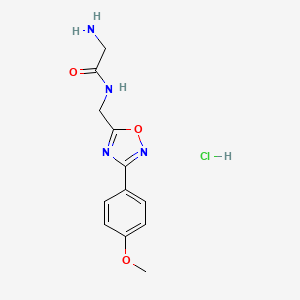
![ethyl 1-[2-(3-chlorophenyl)-2-oxoethyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B1377830.png)